molecular formula C14H11BrO2 B2835766 3-[(2-Bromobenzyl)oxy]benzaldehyde CAS No. 728885-44-7

3-[(2-Bromobenzyl)oxy]benzaldehyde

Cat. No.: B2835766
CAS No.: 728885-44-7
M. Wt: 291.144
InChI Key: PUXYDNXWEIIGSZ-UHFFFAOYSA-N
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Description

3-[(2-Bromobenzyl)oxy]benzaldehyde: is an organic compound with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol . This compound is characterized by the presence of a bromobenzyl group attached to a benzaldehyde moiety through an ether linkage. It is commonly used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Bromobenzyl)oxy]benzaldehyde typically involves the reaction of 2-bromobenzyl alcohol with 3-hydroxybenzaldehyde in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry: 3-[(2-Bromobenzyl)oxy]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .

Medicine: While not directly used as a therapeutic agent, this compound is involved in the synthesis of potential drug candidates. Its derivatives have shown promise in preclinical studies for various medical conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of 3-[(2-Bromobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the aldehyde group can form Schiff bases with amines. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 3-[(3-Bromobenzyl)oxy]benzaldehyde
  • 3-[(4-Bromobenzyl)oxy]benzaldehyde
  • 3-[(2-Chlorobenzyl)oxy]benzaldehyde

Comparison:

Properties

IUPAC Name

3-[(2-bromophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXYDNXWEIIGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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